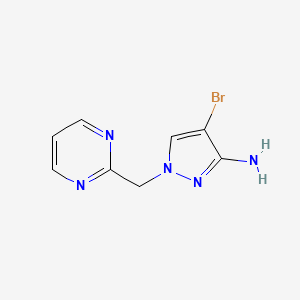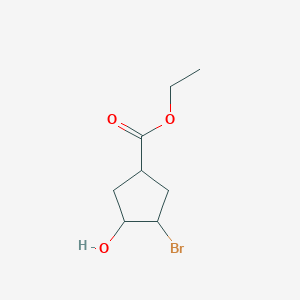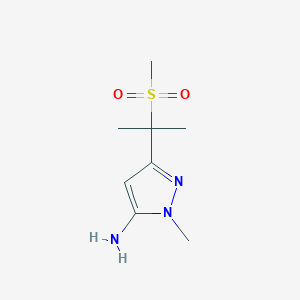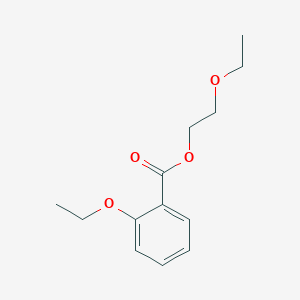
4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and pyrimidine moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine and nitrogen atoms in its structure makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of a pyrimidine derivative with a brominated pyrazole. One common method is the Suzuki cross-coupling reaction, which involves the use of palladium catalysts to couple aryl halides with boronic acids . This method allows for the efficient formation of carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole and pyrimidine rings can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrimidines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and natural products.
Materials Science: Utilized in the development of novel materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrogen-containing rings allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-(pyrimidin-2-yl)-1H-imidazol-2-amine: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
4-Bromo-1H-pyrazole: Lacks the pyrimidine moiety and is used in different synthetic applications.
Uniqueness
4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the combination of pyrazole and pyrimidine rings, which provides a versatile platform for further functionalization. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C8H8BrN5 |
|---|---|
Peso molecular |
254.09 g/mol |
Nombre IUPAC |
4-bromo-1-(pyrimidin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN5/c9-6-4-14(13-8(6)10)5-7-11-2-1-3-12-7/h1-4H,5H2,(H2,10,13) |
Clave InChI |
NZMBQBURLCZAHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)CN2C=C(C(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)

![2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13059976.png)

![tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
![10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13059987.png)
![{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)

![(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene](/img/structure/B13060005.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate](/img/structure/B13060013.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B13060015.png)
